molecular formula C16H21N5O3 B1659464 Arginine 4-methyl-7-coumarylamide CAS No. 65286-27-3

Arginine 4-methyl-7-coumarylamide

Cat. No.: B1659464
CAS No.: 65286-27-3
M. Wt: 331.37 g/mol
InChI Key: ZSQPDAOJXSYJNP-LBPRGKRZSA-N
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Description

Arginine 4-methyl-7-coumarylamide (CAS 69304-16-1) is a fluorogenic substrate widely utilized in enzymatic assays due to its specificity for cathepsin H, a lysosomal cysteine protease involved in protein turnover and immune response regulation . Structurally, it consists of an L-arginine residue linked to a 4-methylcoumarin moiety via an amide bond. Upon cleavage by cathepsin H, the 7-amino-4-methylcoumarin (AMC) group is released, emitting fluorescence at 460 nm when excited at 380 nm, enabling quantitative enzyme activity measurements .

Key physicochemical properties include:

  • Molecular formula: C₁₆H₂₂ClN₅O₃
  • Molecular weight: 367.83 g/mol
  • Solubility: 50 mg/mL in acetic acid:water (1:1)
  • Storage: Stable at −20°C .

Its specificity for cathepsin H distinguishes it from structurally related coumarylamide substrates targeting other proteases like cathepsin B or L .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQPDAOJXSYJNP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215632
Record name Arginine 4-methyl-7-coumarylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65286-27-3
Record name Arginine 4-methyl-7-coumarylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065286273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine 4-methyl-7-coumarylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications

  • Protease Activity Assays : Arginine 4-methyl-7-coumarylamide serves as a sensitive fluorogenic substrate for cysteine proteinases, notably cathepsins B and H. Upon cleavage by these enzymes, it releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), allowing for the quantification of enzyme activity .
  • Enzyme Kinetics and Inhibitor Screening : This compound is used to study enzyme kinetics and screen for inhibitors of proteases. Its fluorescent properties make it an ideal tool for real-time monitoring of enzymatic reactions.
  • Cell Biology Studies : In cell biology, this compound is employed to investigate protease function in various cellular processes. Its ability to track enzyme activity in live cells provides valuable insights into cellular mechanisms.

Case Studies

  • Cathepsin Activity in Leukemia Cells : Researchers used this compound to study cathepsin B synthesis in cells derived from the HL60 promyelocytic leukemia cell line. This demonstrated its utility in studying enzyme activity during cell differentiation.
  • Comparison with Other Substrates : Studies have compared this compound with other substrates like Z-Phe-Arg-MCA and BANA for assessing cathepsin activity. While Z-Phe-Arg-MCA shows higher specificity for cathepsin B, this compound is more specific for cathepsin H .

Data Tables

Substrate Specificity Fluorescent Product Application
Arg-MCACathepsin H7-Amino-4-methylcoumarinProtease assays, cell biology
Z-Phe-Arg-MCACathepsin B7-Amino-4-methylcoumarinProtease assays, inhibitor screening
BANACathepsin B2-NaphthylamineProtease assays, less specific

Authoritative Insights

  • Fluorimetric Assays : The use of this compound in fluorimetric assays provides a safe and sensitive method for detecting protease activity. This approach avoids the hazards associated with naphthylamide substrates, which have raised concerns due to their potential carcinogenicity .
  • Biological and Therapeutic Applications : Beyond its role in enzymatic assays, this compound has potential biological and therapeutic applications. Its ability to interact with specific enzymes makes it a valuable tool for studying disease mechanisms and developing targeted therapies .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Coumarylamide Substrates

Compound Name (CAS) Target Enzyme Specificity Notes Solubility Molecular Weight (g/mol) References
This compound (69304-16-1) Cathepsin H No activity for cathepsin B/L Acetic acid:water (1:1) 367.83
Z-Phe-Arg-MCA (Carbobenzoxy-Phe-Arg-MCA) Cathepsin B, Arg-gingipain Requires benzyloxycarbonyl group for cathepsin B affinity Not specified ~523.6 (estimated)
Boc-Phe-Ser-Arg-MCA Arg-gingipain Targets bacterial proteases Not specified ~578.7 (estimated)
L-Arg-AMC-Cl (113712-08-6) Broad applications Fluorescence-based protein/nucleic acid interaction studies DMSO, H₂O 398.29

Functional and Practical Differences

  • Sensitivity and Safety: this compound avoids hazards associated with naphthylamide substrates (e.g., carcinogenicity), offering safer fluorimetric detection .
  • Structural Modifications :
    • Z-Phe-Arg-MCA : The benzyloxycarbonyl (Z) group enhances cathepsin B binding but reduces specificity for cathepsin H .
    • Boc-Phe-Ser-Arg-MCA : The tert-butyloxycarbonyl (Boc) and serine residues tailor specificity for bacterial proteases like Arg-gingipain, critical in periodontal disease research .
  • Fluorescence Applications : L-Arg-AMC-Cl (CAS 113712-08-6) demonstrates broader utility in studying protein-nucleic acid interactions due to its dual-binding coumarin and arginine moieties .

Solubility and Experimental Considerations

  • This compound’s solubility in acetic acid:water simplifies preparation for aqueous assays, whereas derivatives like L-Arg-AMC-Cl require DMSO, which may introduce variability due to hygroscopicity .

Preparation Methods

Chemical Synthesis of Arginine 4-Methyl-7-Coumarylamide

Synthesis of 7-Hydroxy-4-Methylcoumarin Precursor

The coumarin backbone is synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate. A patented method (CN101723925A) specifies reacting 100 g resorcinol with 100 g ethyl acetoacetate at 90°C for 3 hours using acidic catalysts like concentrated sulfuric acid or p-toluenesulfonic acid. The crude product is purified via solvent evaporation and recrystallization, yielding 7-hydroxy-4-methylcoumarin with >90% purity.

Activation of the Coumarin Hydroxyl Group

The 7-hydroxy group is converted to an amine-reactive ester using carbodiimide crosslinkers. Per Thermo Fisher protocols, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylate group of a coumarin derivative (e.g., 7-carboxy-4-methylcoumarin) to form an O-acylisourea intermediate. This intermediate is stabilized by N-hydroxysuccinimide (NHS), producing a sulfo-NHS ester that efficiently reacts with primary amines.

Conjugation to L-Arginine

The activated coumarin is coupled to L-arginine’s α-amino group in a pH 4.5–6.5 buffer (e.g., MES or phosphate). Sigma-Aldrich’s product (A2027) specifies using a 10:1 molar excess of coumarin-NHS ester to arginine to minimize dipeptide formation. The reaction proceeds for 2–4 hours at 4°C, followed by HCl addition to precipitate the hydrochloride salt.

Reaction Scheme:

$$
\text{7-Hydroxy-4-methylcoumarin} \xrightarrow{\text{EDC/NHS}} \text{Coumarin-NHS ester} \xrightarrow{\text{L-Arginine}} \text{H-Arg-AMC}
$$

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Selection and Coumarin Derivatization

Wang or Rink amide resins are functionalized with 4-methyl-7-carboxycoumarin using EDC/HOBt activation. After Fmoc deprotection, L-arginine is added via standard Fmoc-SPPS protocols.

Cleavage and Deprotection

The peptide-resin is treated with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours to release the product. Global deprotection of arginine’s guanidinium group requires 6-hour treatment with 20% piperidine in DMF.

Yield Optimization

Yields depend on resin loading (0.3–0.7 mmol/g) and coupling efficiency (>98% per cycle). HPLC purification (C18 column, 10–40% acetonitrile/0.1% TFA gradient) achieves >95% purity.

Enzymatic Transamidation Strategies

Protease-Mediated Coupling

Cathepsin H and aminopeptidases catalyze the transfer of arginine from donor substrates (e.g., Z-Arg-AMC) to 7-amino-4-methylcoumarin. Sigma-Aldrich’s substrate (C8022) demonstrates this method’s applicability in Toxoplasma gondii assays.

Reaction Conditions

  • pH: 6.0–7.5
  • Temperature: 37°C
  • Enzyme Concentration: 0.1–1.0 U/mL
  • Yield: ~60–70% (HPLC)

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Conditions:

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile Phase: 0.1% TFA in water (A) and acetonitrile (B)
  • Gradient: 10% B to 40% B over 30 minutes
  • Retention Time: 12.5 minutes

Mass Spectrometry (MS)

  • Molecular Ion: [M+H]⁺ = 332.2 m/z (theoretical: 331.37 g/mol)
  • Purity: ≥97% (TLC)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O): δ 7.65 (d, 1H, coumarin H-5), 6.85 (s, 1H, coumarin H-8), 4.25 (m, 1H, α-CH), 2.45 (s, 3H, CH₃)

Applications and Industrial Relevance

Protease Activity Assays

H-Arg-AMC is a substrate for:

  • Cathepsin H: Kₘ = 18 μM, Vₘₐₓ = 120 nmol/min/mg
  • Aminopeptidases: Used in Daphnia homogenate studies

Drug Discovery

High-throughput screening (HTS) platforms utilize H-Arg-AMC to identify protease inhibitors. Fluorescence is measured at λₑₓ = 380 nm, λₑₘ = 460 nm.

Challenges and Mitigation Strategies

Intermediate Instability

  • EDC-NHS Esters: Hydrolyze within 15–30 minutes in aqueous buffers. Mitigated by using sulfo-NHS and low-temperature reactions.

Racemization

  • Risk: Up to 5% during SPPS. Reduced by using HOBt/DIC activation and 0°C coupling.

Solubility Issues

  • Hydrochloride Salt Form: Enhances aqueous solubility (50 mg/mL in acetic acid/water).

Q & A

Q. What experimental protocols are recommended for using Arginine 4-methyl-7-coumarylamide (Arg-MCA) in enzyme kinetic assays?

Arg-MCA is a fluorogenic substrate widely used to study protease activity, particularly for arginine-specific enzymes like cathepsins or bacterial proteases. Key methodological steps include:

  • Substrate Preparation : Dissolve Arg-MCA in a 1:1 acetic acid/water mixture (50 mg/mL) to ensure solubility and stability .
  • Assay Conditions : Use a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 1 mM DTT) at 37°C. Monitor fluorescence at excitation/emission wavelengths of 380/460 nm .
  • Controls : Include a no-enzyme control to account for auto-hydrolysis and a competitive inhibitor (e.g., E-64) to confirm specificity .

Q. How does Arg-MCA’s fluorescence mechanism enable real-time monitoring of enzymatic activity?

Arg-MCA contains a 7-amino-4-methylcoumarin (AMC) group, which fluoresces upon cleavage of the amide bond by target proteases. The intact substrate exhibits minimal fluorescence due to intramolecular quenching; enzymatic hydrolysis releases free AMC, producing a linear increase in fluorescence intensity proportional to enzyme activity .

Q. What are the critical storage and handling requirements for Arg-MCA to maintain experimental integrity?

  • Storage : Lyophilized Arg-MCA should be stored at −20°C in airtight, light-protected containers. Reconstituted solutions are stable for 1–2 weeks at 4°C .
  • Handling : Avoid repeated freeze-thaw cycles and exposure to moisture or strong acids/bases to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported kinetic parameters (e.g., KmK_mKm​, kcatk_{cat}kcat​) for Arg-MCA across studies?

Discrepancies often arise from variations in:

  • Buffer Composition : Ionic strength and pH influence enzyme-substrate interactions. For example, cathepsin H shows higher KmK_m in phosphate buffers compared to acetate .
  • Detection Sensitivity : Fluorescence quenching by buffer components (e.g., DTT) may require normalization using internal standards like free AMC .
  • Enzyme Purity : Contaminating proteases in partially purified enzyme preparations can skew results. Use SDS-PAGE or activity assays with class-specific inhibitors to validate enzyme integrity .

Q. What strategies optimize Arg-MCA’s use in live-cell imaging to track protease activity without cytotoxicity?

  • Concentration Titration : Use ≤10 μM Arg-MCA to minimize cellular stress while maintaining detectable signal .
  • Quencher Compatibility : Avoid media components (e.g., phenol red) that interfere with fluorescence. Opt for HEPES-buffered saline in imaging setups .
  • Time-Lapse Controls : Include cells treated with protease inhibitors (e.g., leupeptin) to distinguish specific hydrolysis from background noise .

Q. How can Arg-MCA be integrated into high-throughput screening (HTS) platforms for drug discovery targeting proteases?

  • Automated Assay Design : Use 384-well plates with robotic liquid handlers to dispense Arg-MCA (5–20 μM final concentration) and test compounds.
  • Signal Normalization : Include Z-factor calculations to validate assay robustness, and use dual-readout methods (e.g., fluorescence + absorbance) to reduce false positives .
  • Data Analysis : Apply Michaelis-Menten curve fitting to derive IC₅₀ values for inhibitors, accounting for non-linear kinetics in complex biological matrices .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on Arg-MCA’s specificity toward cysteine vs. serine proteases?

  • Inhibitor Panels : Test Arg-MCA hydrolysis in the presence of class-specific inhibitors (e.g., PMSF for serine proteases, E-64 for cysteine proteases) .
  • Structural Modeling : Compare the substrate’s binding pocket compatibility with protease active sites using tools like AutoDock .
  • Orthogonal Assays : Validate results with non-fluorogenic substrates (e.g., FRET-based probes) to rule out fluorescence artifacts .

Methodological Best Practices

Q. What quality control measures are essential when synthesizing or purchasing Arg-MCA?

  • Purity Verification : Require ≥97% purity via TLC or HPLC, with documentation of residual solvent levels .
  • Batch Consistency : Request lot-specific 1H^{1}\text{H}-NMR or mass spectrometry data to ensure structural integrity .
  • Supplier Compliance : Prioritize vendors adhering to ISO 9001 standards for research chemicals .

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